Cas no 2219374-02-2 (3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)

3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core with bromo, chloro, and methyl substituents. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen groups enhances its utility in cross-coupling reactions, while the amine functionality allows for further derivatization. Its well-defined molecular framework ensures consistent performance in medicinal chemistry applications, particularly in the development of kinase inhibitors and other biologically active molecules. The compound is characterized by high purity and stability, facilitating precise use in research and industrial settings.
3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine structure
2219374-02-2 structure
商品名:3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine
CAS番号:2219374-02-2
MF:C6H5BrClN5
メガワット:262.494397878647
CID:6062756
PubChem ID:137952211

3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

    • 3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine
    • 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, 3-bromo-5-chloro-1-methyl-
    • 3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine
    • 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
    • EN300-1706025
    • 2219374-02-2
    • インチ: 1S/C6H5BrClN5/c1-13-3-2(4(7)12-13)10-6(8)11-5(3)9/h1H3,(H2,9,10,11)
    • InChIKey: XGQFEVSCLQAMGY-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC(N)=C2N(C)N=C(Br)C2=N1

計算された属性

  • せいみつぶんしりょう: 260.94169g/mol
  • どういたいしつりょう: 260.94169g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 2.28±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 3.13±0.30(Predicted)

3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1706025-0.25g
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
0.25g
$672.0 2023-09-20
Enamine
EN300-1706025-1g
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
1g
$1357.0 2023-09-20
1PlusChem
1P01FIYK-10g
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
10g
$7277.00 2023-12-18
Enamine
EN300-1706025-0.5g
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
0.5g
$1058.0 2023-09-20
Aaron
AR01FJ6W-10g
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
10g
$8051.00 2023-12-15
Aaron
AR01FJ6W-500mg
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
500mg
$1480.00 2025-02-14
Aaron
AR01FJ6W-50mg
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
50mg
$459.00 2025-02-14
1PlusChem
1P01FIYK-2.5g
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
2.5g
$3350.00 2023-12-18
Enamine
EN300-1706025-0.05g
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
0.05g
$315.0 2023-09-20
Enamine
EN300-1706025-5g
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
2219374-02-2 95%
5g
$3935.0 2023-09-20

3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine 関連文献

3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amineに関する追加情報

Recent Advances in the Study of 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS: 2219374-02-2)

The compound 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS: 2219374-02-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug development. This heterocyclic compound belongs to the pyrazolopyrimidine class, which is known for its broad pharmacological activities, including kinase inhibition and modulation of various signaling pathways. Recent studies have explored its synthetic routes, structural modifications, and biological activities, positioning it as a promising candidate for therapeutic applications.

One of the key advancements in the study of this compound is its role as a precursor in the synthesis of selective kinase inhibitors. Researchers have demonstrated that 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be efficiently functionalized to target specific kinases involved in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in developing inhibitors for the JAK-STAT pathway, which is implicated in autoimmune disorders. The bromo and chloro substituents on the pyrazolopyrimidine core provide reactive sites for further derivatization, enabling the creation of diverse analogs with tailored biological properties.

In addition to its synthetic versatility, recent investigations have shed light on the compound's mechanism of action. Structural analyses using X-ray crystallography and molecular docking have revealed that the pyrazolopyrimidine core interacts with the ATP-binding site of target kinases, thereby inhibiting their activity. This mechanistic insight has paved the way for rational drug design, with researchers optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Notably, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported improved bioavailability and target engagement for derivatives of 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, underscoring its potential as a lead compound.

Beyond kinase inhibition, this compound has also been explored for its applications in other therapeutic areas. Recent preclinical studies have investigated its efficacy in neurodegenerative diseases, where modulation of protein kinases is thought to play a neuroprotective role. Furthermore, its potential as an anti-infective agent has been explored, with some derivatives showing activity against bacterial and fungal pathogens. These findings highlight the compound's broad applicability and the need for further research to fully exploit its therapeutic potential.

In conclusion, 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS: 2219374-02-2) represents a promising scaffold in medicinal chemistry, with recent studies emphasizing its synthetic utility, mechanistic insights, and diverse biological activities. Continued research into its derivatives and their optimization will likely yield novel therapeutics for a range of diseases, reinforcing its importance in the field of chemical biology and drug discovery.

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